3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of a benzothiazole ring attached to an aminobenzene dithiol moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol typically involves the reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using scandium triflate (Sc(OTf)3) as an initiator . This method is based on a tandem reaction involving the activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole, followed by intramolecular cyclization to obtain the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multicomponent reactions and green chemistry approaches. These methods aim to minimize the use of hazardous reagents and solvents, making the process more environmentally friendly. For example, the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization, is a common industrial approach .
Chemical Reactions Analysis
Types of Reactions
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the aminobenzene dithiol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
Scientific Research Applications
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound inhibits enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are essential for bacterial growth and survival.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with similar biological activities.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Another benzothiazole derivative used in medicinal chemistry.
6-Substituted Benzothiazoles: These compounds exhibit similar antimicrobial and anticancer properties.
Uniqueness
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol is unique due to its dual functionality as both a benzothiazole and a dithiol compound. This dual functionality enhances its reactivity and allows for a broader range of applications in various fields .
Properties
CAS No. |
97763-12-7 |
---|---|
Molecular Formula |
C13H10N2S3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(1,2-benzothiazol-3-ylamino)benzene-1,2-dithiol |
InChI |
InChI=1S/C13H10N2S3/c16-10-6-3-5-9(12(10)17)14-13-8-4-1-2-7-11(8)18-15-13/h1-7,16-17H,(H,14,15) |
InChI Key |
HCEYJULAQFGNEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)NC3=C(C(=CC=C3)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.